molecular formula C14H22N2Zr B6306617 Bis(dimethylamino)bis(cyclopentadienyl)zirconium CAS No. 11108-30-8

Bis(dimethylamino)bis(cyclopentadienyl)zirconium

Cat. No.: B6306617
CAS No.: 11108-30-8
M. Wt: 309.56 g/mol
InChI Key: LQWZCXLWYVORDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(dimethylamino)bis(cyclopentadienyl)zirconium is an organometallic compound that has garnered significant interest in various scientific fields. This compound, often referred to by its chemical formula Cp2Zr(NMe2)2, is known for its unique structure and reactivity, making it a valuable subject of study in organometallic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(dimethylamino)bis(cyclopentadienyl)zirconium typically involves the reaction of zirconium tetrachloride with cyclopentadienyl sodium and dimethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

ZrCl4+2CpNa+2H2NMe2Cp2Zr(NMe2)2+4NaCl\text{ZrCl}_4 + 2 \text{CpNa} + 2 \text{H}_2\text{NMe}_2 \rightarrow \text{Cp}_2\text{Zr(NMe}_2\text{)}_2 + 4 \text{NaCl} ZrCl4​+2CpNa+2H2​NMe2​→Cp2​Zr(NMe2​)2​+4NaCl

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized nature of the compound. large-scale synthesis would likely follow similar reaction pathways with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(dimethylamino)bis(cyclopentadienyl)zirconium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form zirconium oxides.

    Reduction: It can be reduced to lower oxidation states of zirconium.

    Substitution: The dimethylamino groups can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halogens, hydrogen, and various organic ligands. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zirconium oxides, while substitution reactions can produce a variety of zirconium-ligand complexes.

Scientific Research Applications

Bis(dimethylamino)bis(cyclopentadienyl)zirconium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which bis(dimethylamino)bis(cyclopentadienyl)zirconium exerts its effects is primarily through its ability to coordinate with various ligands and substrates. The compound’s zirconium center can form stable complexes with a wide range of molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(dimethylamino)bis(cyclopentadienyl)zirconium is unique due to its specific ligand arrangement, which imparts distinct reactivity and stability characteristics. This makes it particularly valuable in applications requiring precise control over chemical reactivity and coordination environments.

Properties

IUPAC Name

cyclopenta-1,3-diene;dimethylazanide;zirconium(4+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5.2C2H6N.Zr/c2*1-2-4-5-3-1;2*1-3-2;/h2*1-5H;2*1-2H3;/q4*-1;+4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWZCXLWYVORDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N-]C.C[N-]C.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Zr+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2Zr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.